5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid are known to target acetyl-coa carboxylase (accase), an important enzyme in fatty acid biosynthesis .
Biochemical Pathways
Similar compounds such as 2,4-dichlorophenoxyacetic acid are known to affect the fatty acid biosynthesis pathway by inhibiting the accase enzyme .
Pharmacokinetics
Similar compounds are known to be metabolized through various intermediates, mostly to more polar products and insoluble bound residues .
Result of Action
Similar compounds are known to cause uncontrolled growth in most broadleaf weeds, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of monovalent and divalent salts, pH, and temperature can affect the compound’s solubility and hence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution, where the pyrazole ring acts as the nucleophile.
Methylation: The pyrazole nitrogen is methylated using a suitable methylating agent, such as methyl iodide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses halogenating agents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution may involve nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated derivatives and other substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of pyrazole derivatives with various biological targets. Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the ring.
Dichlorophenyl Compounds: Compounds containing dichlorophenyl groups attached to various heterocyclic rings.
Uniqueness: 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of the dichlorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(5-9(14-15)11(16)17)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFKDDNAVVGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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